An In-depth Technical Guide to the Core Basic Properties of 2-Methyl-benzofuran-7-ylamine
An In-depth Technical Guide to the Core Basic Properties of 2-Methyl-benzofuran-7-ylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-benzofuran-7-ylamine, a heterocyclic amine belonging to the benzofuran class of compounds. This document consolidates available information on its fundamental properties, synthesis, and potential biological significance to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction to 2-Methyl-benzofuran-7-ylamine
2-Methyl-benzofuran-7-ylamine is a substituted benzofuran derivative. The benzofuran scaffold, a fusion of a benzene and a furan ring, is a prevalent motif in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a methyl group at the 2-position and an amine group at the 7-position of the benzofuran ring system imparts specific physicochemical characteristics that may influence its biological profile.
Derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7][8] Aminobenzofurans, in particular, have been investigated for various therapeutic applications, such as their potential as P-glycoprotein inhibitors and for the treatment of Alzheimer's disease.[7][9] This guide aims to provide a detailed understanding of the basic properties of 2-Methyl-benzofuran-7-ylamine to facilitate further research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME).
Predicted Physicochemical Data
While experimental data for 2-Methyl-benzofuran-7-ylamine is limited in the public domain, computational predictions provide valuable initial insights into its characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₉NO | [10] |
| Molecular Weight | 147.17 g/mol | [10] |
| pKa | 3.68 ± 0.10 | [11] |
| Boiling Point | 281.4 ± 20.0 °C | [11] |
| Density | 1.178 ± 0.06 g/cm³ | [11] |
| LogP | 2.32 | [10] |
| Topological Polar Surface Area (TPSA) | 38.66 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
Causality Behind the Properties:
-
The pKa of 3.68 suggests that the 7-amino group is weakly basic. This is due to the electron-withdrawing nature of the fused aromatic system, which delocalizes the lone pair of electrons on the nitrogen atom, reducing its ability to accept a proton.
-
The predicted LogP of 2.32 indicates a moderate lipophilicity, suggesting that the molecule may have a reasonable balance between aqueous solubility and lipid membrane permeability, a crucial factor for oral bioavailability.
-
The TPSA is a descriptor of the polar surface area of a molecule. The value of 38.66 Ų is within the range typically associated with good cell permeability and oral bioavailability.
Synthesis of 2-Methyl-benzofuran-7-ylamine
A key precursor for this synthesis is 2-methyl-7-nitro-2,3-dihydrobenzofuran.[12][13] The synthesis of this dihydrobenzofuran intermediate has been reported in the literature.[12][13]
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Methyl-benzofuran-7-ylamine.
Step 1: Aromatization of 2-Methyl-7-nitro-2,3-dihydrobenzofuran
The first step involves the dehydrogenation (aromatization) of the dihydrobenzofuran ring to form 2-methyl-7-nitrobenzofuran. This can be achieved using various oxidizing agents.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: Dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent) in a suitable high-boiling solvent such as xylenes or dichlorobenzene.
-
Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equivalents) or palladium on carbon (Pd/C) under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If using DDQ, the resulting hydroquinone can be removed by filtration. If using Pd/C, filter the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 2: Reduction of 2-Methyl-7-nitrobenzofuran
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol (Hypothetical):
-
Catalyst and Reactant Setup: In a hydrogenation vessel, suspend 2-methyl-7-nitrobenzofuran (1 equivalent) and a catalytic amount of palladium on carbon (5-10 mol% Pd/C) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-Methyl-benzofuran-7-ylamine. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for the synthesis of 2-Methyl-benzofuran-7-ylamine.
Spectroscopic Characterization (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.4 ppm. The protons on the furan ring will likely appear as a singlet or a narrow multiplet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region (approximately 6.5-7.5 ppm). The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon at the high-field end of the spectrum. The carbons of the benzofuran ring system will appear in the aromatic region, with the carbon bearing the amino group and the oxygen-bearing carbons showing characteristic shifts.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.17 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹.
Potential Biological Activities and Applications in Drug Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4][5][6][7][8]
-
Anticancer Activity: Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][7][8] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.
-
Antimicrobial Activity: Benzofuran derivatives have also been reported to possess antibacterial and antifungal properties.[16][17]
-
Neuroprotective Effects: Certain aminobenzofuran derivatives have been investigated as potential agents for the treatment of neurodegenerative diseases like Alzheimer's, acting as cholinesterase inhibitors and modulating β-amyloid aggregation.[9]
-
Monoamine Transporter Interactions: Some psychoactive benzofurans have been shown to interact with monoamine transporters, suggesting potential applications in neuroscience research.[18]
The specific biological activities of 2-Methyl-benzofuran-7-ylamine have not been extensively reported. However, based on the activities of structurally related compounds, it represents a promising scaffold for further investigation in various therapeutic areas.
In Vitro Biological Evaluation Workflow
A standard workflow for the initial biological evaluation of 2-Methyl-benzofuran-7-ylamine would involve a series of in vitro assays.
Caption: Workflow for in vitro biological evaluation.
Safety and Handling
As a primary aromatic amine, 2-Methyl-benzofuran-7-ylamine should be handled with caution. Aromatic amines as a class are known to have potential toxicity, including carcinogenicity and mutagenicity.[1][12][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
While a specific Material Safety Data Sheet (MSDS) for 2-Methyl-benzofuran-7-ylamine is not widely available, the safety precautions for related aromatic amines should be followed.
Conclusion
2-Methyl-benzofuran-7-ylamine is a compound of interest within the broader class of biologically active benzofurans. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential for biological activity based on the extensive research on related structures. Further experimental validation of its properties and a thorough investigation of its pharmacological profile are warranted to fully elucidate its potential as a lead compound in drug discovery.
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